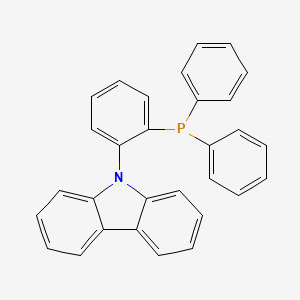![molecular formula C10H8ClF3O B6160381 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one CAS No. 880360-24-7](/img/no-structure.png)
1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one is a chemical compound with the molecular weight of 236.62 . It is also known by its IUPAC name, 1-(4-chloro-3-(trifluoromethyl)phenyl)propan-2-one . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 236.62 , a melting point of 41-44 degrees Celsius . The compound is typically stored at 4 degrees Celsius and is available in powder form .Safety and Hazards
The safety information for 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective clothing and eye protection, and washing hands and face thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetone in the presence of a base to form the intermediate 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "chloroacetone", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with chloroacetone in the presence of a base, such as potassium carbonate, in anhydrous ethanol to form the intermediate 1-chloro-3-[4-(trifluoromethyl)phenyl]propan-2-ol.", "Step 2: The intermediate is then oxidized to the final product using an oxidizing agent, such as pyridinium chlorochromate (PCC) or sodium hypochlorite (NaClO). The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux.", "Step 3: The product is isolated by filtration or extraction, and purified by recrystallization or chromatography." ] } | |
| 880360-24-7 | |
Fórmula molecular |
C10H8ClF3O |
Peso molecular |
236.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



